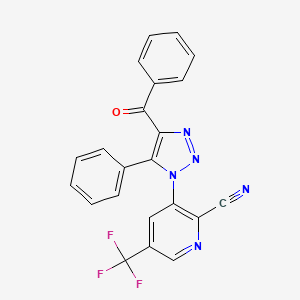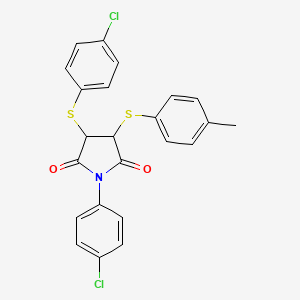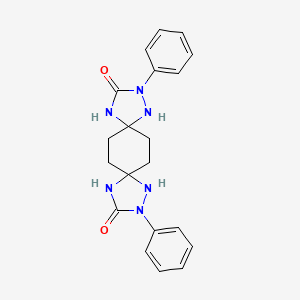
3-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Overview
Description
3-(4-Benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound characterized by its triazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring followed by the introduction of the pyridine and trifluoromethyl groups. Common synthetic routes include:
Click Chemistry: Utilizing azide-alkyne cycloaddition reactions to form the triazole ring.
Nucleophilic Substitution: Introducing the pyridine and trifluoromethyl groups through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding oxidized derivatives.
Reduction: Reduction of the trifluoromethyl group to form less fluorinated analogs.
Substitution: Replacement of the benzoyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Trifluoromethylated pyridines with fewer fluorine atoms.
Substitution Products: Derivatives with different benzoyl or phenyl substituents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its pharmacological activities, including potential use as a therapeutic agent.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Triazole Derivatives: Other triazole compounds with different substituents.
Pyridine Derivatives: Pyridines with various functional groups.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group in different positions.
Uniqueness: This compound is unique due to its specific combination of triazole, pyridine, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(4-benzoyl-5-phenyltriazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N5O/c23-22(24,25)16-11-18(17(12-26)27-13-16)30-20(14-7-3-1-4-8-14)19(28-29-30)21(31)15-9-5-2-6-10-15/h1-11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYVUCHZGJCIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=C(N=CC(=C3)C(F)(F)F)C#N)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3035876.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(2-thienyl)methanone](/img/structure/B3035877.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B3035878.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3035879.png)
![2-Chloro-6-[cyano(phenyl)methyl]benzonitrile](/img/structure/B3035881.png)
![1-[4-(4-Chlorophenyl)piperazino]-1,3-butanedione](/img/structure/B3035883.png)
![5-[(Z)-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N-(dimethylaminomethylidene)thiophene-2-carboxamide](/img/structure/B3035884.png)
![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3035887.png)


![2,4-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3035894.png)
![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B3035896.png)
![2-[(E)-1-(dimethylamino)-3-(methoxyamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035897.png)
![2-[(2E)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B3035899.png)
